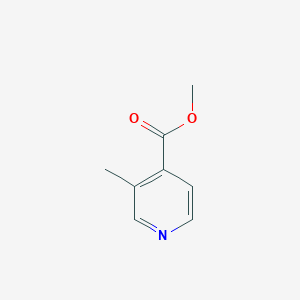

Methyl 3-methylisonicotinate

Übersicht

Beschreibung

Synthesis Analysis

Synthesis methodologies for compounds related to Methyl 3-methylisonicotinate have been demonstrated through various chemical reactions. For instance, the synthesis of closely related compounds involves strategic reactions such as esterification, where nicotinic acid is transformed into esters like methyl nicotinate by reacting with methanol in the presence of concentrated sulfuric acid (Erharuyi et al., 2015). These processes are crucial for generating compounds with specific properties for further studies.

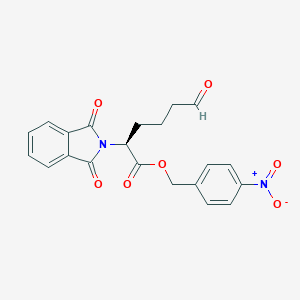

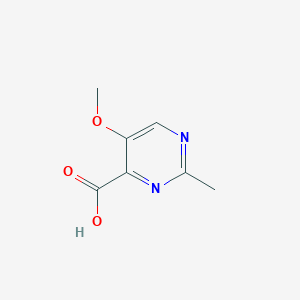

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-methylisonicotinate has been extensively studied using techniques such as X-ray diffraction. These studies reveal detailed information about the atomic arrangement and bonding within molecules. For example, research on bis(1-methylisonicotinate) hydrochloride monohydrate has provided insights into hydrogen bonds and conformational aspects of related compounds (Szafran et al., 2006). Understanding these structural details is fundamental for comprehending the compound's chemical behavior and properties.

Chemical Reactions and Properties

Chemical reactions involving Methyl 3-methylisonicotinate derivatives highlight the reactivity and interaction of these compounds with other chemical species. Studies on bacterial oxidation of N-methylisonicotinate, a derivative of paraquat, illustrate the compound's susceptibility to microbial degradation and its pathway through various oxidative steps (Orpin et al., 1972). Such reactions are crucial for understanding the environmental fate and potential applications of these compounds.

Physical Properties Analysis

Investigations into the physical properties of Methyl 3-methylisonicotinate and related compounds, such as crystal structure and vibrational spectra, provide essential data on their stability, phase behavior, and intermolecular interactions. For example, the study of bis(1-methylisonicotinate)hydrogen perchlorate's crystal structure and hydrogen bond interactions offers valuable insights into the compound's solid-state characteristics and molecular dynamics (Szafran et al., 2008).

Chemical Properties Analysis

The chemical properties of Methyl 3-methylisonicotinate, including reactivity and bonding, have been a subject of interest in the synthesis and characterization of organometallic and coordination compounds. Studies demonstrate the versatility of methylisonicotinate ligands in forming complexes with metals, highlighting their potential in material science and catalysis (Bozkurt et al., 2011).

Wissenschaftliche Forschungsanwendungen

Application 1: Thrips Pest Management

- Summary of Application : Methyl isonicotinate is used as a semiochemical in thrips pest management . It influences the movement of thrips, making it useful for monitoring and managing these pests .

- Methods of Application : The compound is used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses .

- Results or Outcomes : The use of Methyl isonicotinate has resulted in increased trap capture of at least 12 thrips species, including the cosmopolitan virus vectors such as western flower thrips and onion thrips .

Application 2: Mass Trapping

- Summary of Application : Methyl isonicotinate can be used in mass trapping strategies for thrips . This involves using the compound to attract a large number of pests to a specific location where they can be easily controlled or eliminated .

- Methods of Application : The compound is typically used as a lure in combination with traps. The traps are distributed throughout the area that needs to be protected .

- Results or Outcomes : This strategy can significantly reduce the population of thrips in a given area, thereby minimizing the damage they can cause .

Application 3: Lure and Kill

- Summary of Application : Methyl isonicotinate can be used in a “lure and kill” strategy . This involves attracting pests to a specific location where they are then exposed to a lethal agent .

- Methods of Application : The compound is used as a lure in combination with a pesticide. The pesticide is typically applied to the area surrounding the lure .

- Results or Outcomes : This strategy can effectively control pest populations by killing a large number of pests in a short period of time .

Application 4: Lure and Infect

- Summary of Application : Methyl isonicotinate can be used in a “lure and infect” strategy . This involves attracting pests to a specific location where they are then exposed to a pathogen .

- Methods of Application : The compound is used as a lure in combination with a pathogen. The pathogen is typically applied to the area surrounding the lure .

- Results or Outcomes : This strategy can effectively control pest populations by infecting a large number of pests, which then spread the pathogen to other members of their population .

Application 5: Behavioural Synergist

- Summary of Application : Methyl isonicotinate can be used as a behavioural synergist in conjunction with insecticides . This involves using the compound to enhance the effectiveness of insecticides .

- Methods of Application : The compound is mixed with an insecticide and applied to the area that needs to be protected .

- Results or Outcomes : This strategy can improve the effectiveness of insecticides, leading to better control of pest populations .

Application 6: Laboratory Chemical

- Summary of Application : Methyl isonicotinate is used as a laboratory chemical, where it aids in the synthesis of other substances .

- Methods of Application : The compound is used in various chemical reactions to synthesize other substances .

- Results or Outcomes : The use of Methyl isonicotinate in the laboratory can lead to the creation of new compounds with potential applications in various fields .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOZODSMOOALPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363548 | |

| Record name | methyl 3-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methylisonicotinate | |

CAS RN |

116985-92-3 | |

| Record name | methyl 3-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyl-4-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)